3-(3-(Methoxymethyl)piperidin-1-yl)propan-1-amine

Description

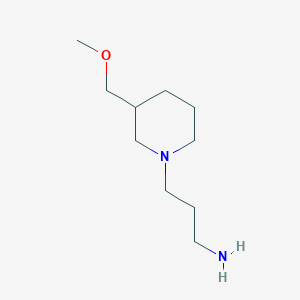

3-(3-(Methoxymethyl)piperidin-1-yl)propan-1-amine is a tertiary amine featuring a piperidine ring substituted with a methoxymethyl group at the 3-position and a propan-1-amine chain at the 1-position (Figure 1).

Properties

Molecular Formula |

C10H22N2O |

|---|---|

Molecular Weight |

186.29 g/mol |

IUPAC Name |

3-[3-(methoxymethyl)piperidin-1-yl]propan-1-amine |

InChI |

InChI=1S/C10H22N2O/c1-13-9-10-4-2-6-12(8-10)7-3-5-11/h10H,2-9,11H2,1H3 |

InChI Key |

XHWNPORYQCQXPC-UHFFFAOYSA-N |

Canonical SMILES |

COCC1CCCN(C1)CCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Methoxymethyl)piperidin-1-yl)propan-1-amine typically involves the following steps:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Methoxymethyl Group: This step usually involves the reaction of the piperidine derivative with methoxymethyl chloride under basic conditions.

Attachment of the Propan-1-amine Group: This can be done through reductive amination or other suitable amination reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Methoxymethyl)piperidin-1-yl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, such as reducing the methoxymethyl group to a hydroxymethyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

3-(3-(Methoxymethyl)piperidin-1-yl)propan-1-amine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving receptor interactions and enzyme inhibition.

Industry: The compound can be used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(3-(Methoxymethyl)piperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to these targets and modulate their activity. The methoxymethyl group may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and biological differences between 3-(3-(methoxymethyl)piperidin-1-yl)propan-1-amine and key analogs:

Physicochemical Properties

- LogP : The methoxymethyl group reduces logP compared to methyl analogs, balancing hydrophilicity and lipophilicity (predicted logP: ~1.5 vs. ~2.0 for 7j) .

- Solubility : Increased hydrogen-bonding capacity from the methoxy group likely improves aqueous solubility, critical for oral bioavailability .

Research Implications

The methoxymethyl substituent offers a strategic advantage in drug design by fine-tuning solubility and target engagement. For example, in , methoxymethyl-containing tetrahydropyrimidines showed improved stability in metabolic assays compared to non-polar analogs . Further studies should explore the target compound’s activity against HIV-1 or HCV using assays similar to those in and .

Biological Activity

3-(3-(Methoxymethyl)piperidin-1-yl)propan-1-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biochemical properties, cellular effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by a piperidine ring substituted with a methoxymethyl group and a propan-1-amine moiety. Its structure can be represented as follows:

Solubility and Stability

Research indicates that this compound is soluble in organic solvents, which is crucial for its application in biological assays. Stability studies suggest that the compound remains stable under physiological conditions, making it suitable for in vivo studies.

Interaction with Biomolecules

The compound exhibits interactions with various biomolecules, particularly neurotransmitter receptors. Studies suggest that it may modulate glutamate receptors, potentially influencing synaptic plasticity and cognitive functions.

Cellular Effects

In vitro studies have demonstrated that this compound affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to alter the expression of genes involved in metabolic processes, impacting overall cellular function.

The mechanism through which this compound exerts its effects involves binding to specific receptors and enzymes. It may inhibit or activate certain enzymes, leading to downstream effects on cellular pathways. Additionally, it can influence gene expression patterns, further affecting cellular activities .

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the pharmacological effects of this compound:

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | In vitro receptor binding assays | Demonstrated significant binding affinity for glutamate receptors |

| Study 2 | Animal model experiments | Showed improved cognitive function at specific dosages |

| Study 3 | Metabolic pathway analysis | Identified modulation of key metabolic enzymes |

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary with dosage. Lower doses appear to have beneficial effects on cognitive functions, while higher doses may lead to adverse outcomes. Understanding these dosage thresholds is essential for developing safe therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.